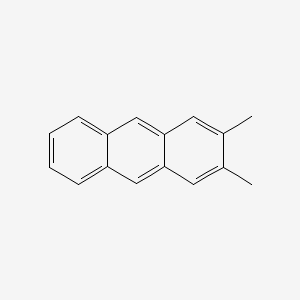

2,3-Dimethylanthracene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVRJXPGSVLDRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC3=CC=CC=C3C=C2C=C1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210189 | |

| Record name | 2,3-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-06-9 | |

| Record name | 2,3-Dimethylanthracene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-06-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylanthracene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylanthracene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIMETHYLANTHRACENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD7YKJ97BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dimethylanthracene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a tricyclic anthracene core with two methyl groups substituted at the 2 and 3 positions.[1] This seemingly simple structural modification on the anthracene framework imparts unique photophysical and chemical properties, making it a molecule of significant interest in materials science and chemical research. Its inherent fluorescence and reactivity serve as a foundation for its application in organic electronics and as a versatile building block in organic synthesis.[1][2] This guide provides a comprehensive technical overview of this compound, delving into its fundamental properties, synthesis methodologies, characteristic reactions, and potential applications, with a focus on providing practical insights for researchers in the field.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of this compound is crucial for its effective utilization in research and development. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄ | [3][4] |

| Molecular Weight | 206.28 g/mol | [3][4] |

| CAS Number | 613-06-9 | [3][4] |

| Appearance | White to yellow or orange crystalline solid | [2] |

| Melting Point | 246-248 °C | [4] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene and toluene. | [2] |

| InChI | 1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3 | [3] |

| InChIKey | OGVRJXPGSVLDRD-UHFFFAOYSA-N | [3] |

| SMILES | CC1=CC2=CC3=CC=CC=C3C=C2C=C1C | [3] |

Spectroscopic Signature

UV-Vis Absorption and Fluorescence: Anthracene and its derivatives are known for their strong absorption in the ultraviolet region and their characteristic blue fluorescence.[5] The absorption of a photon promotes an electron to a higher energy singlet state (S₁), and the subsequent relaxation to the ground state (S₀) results in the emission of a fluorescent photon.[5] The methyl substituents on the anthracene core are expected to cause a slight red-shift in the absorption and emission maxima compared to unsubstituted anthracene due to their electron-donating nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton (¹H) and carbon-13 (¹³C) NMR spectra of this compound would provide definitive structural confirmation. Based on the molecular structure, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the two equivalent methyl groups. The ¹³C NMR spectrum would similarly display unique resonances for the aromatic carbons and the methyl carbons. While a publicly available, fully assigned spectrum for this compound is elusive, the PubChem entry for this compound indicates the availability of ¹³C NMR spectral data.[3]

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound can be achieved through a multi-step process, most commonly involving a Diels-Alder reaction followed by aromatization. A reliable method involves the synthesis of the intermediate 2,3-dimethyl-9,10-anthraquinone, which is then reduced to the final product.

Part 1: Synthesis of 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione via Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings.[6] In this step, 1,4-naphthoquinone acts as the dienophile and 2,3-dimethyl-1,3-butadiene serves as the diene.

Figure 1: Diels-Alder reaction for the synthesis of the this compound precursor.

Experimental Protocol:

-

Dissolution of Dienophile: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 1,4-naphthoquinone (e.g., 6.33 g, 40 mmol) in ethanol (e.g., 100 mL).[7]

-

Addition of Diene: To the stirred solution, add 2,3-dimethyl-1,3-butadiene (e.g., 4.95 mL, 44 mmol) via a syringe.[7]

-

Reflux: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours.[7]

-

Crystallization and Isolation: Allow the mixture to cool to room temperature. The product, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, will crystallize out of the solution.[7] The crystals can be collected by vacuum filtration.

Part 2: Aromatization to 2,3-Dimethyl-9,10-anthraquinone

The Diels-Alder adduct is then dehydrogenated (aromatized) to form 2,3-dimethyl-9,10-anthraquinone. This can be achieved by air oxidation in an ethanolic potassium hydroxide solution.[8]

Experimental Protocol:

-

Preparation of Ethanolic KOH: Prepare a 5% solution of potassium hydroxide in ethanol.[8]

-

Dehydrogenation: Dissolve the adduct from Part 1 (e.g., 40 g) in the ethanolic potassium hydroxide solution (e.g., 600 mL) in a three-necked flask equipped with a reflux condenser and an air inlet tube.[8]

-

Aration: Bubble a current of air through the solution for 24 hours. The reaction is exothermic, and a color change from green to yellow will be observed.[8]

-

Isolation: After the reaction is complete, the 2,3-dimethyl-9,10-anthraquinone can be isolated by filtration and purified by recrystallization.

Part 3: Reduction to this compound

The final step involves the reduction of the anthraquinone to the corresponding anthracene. This can be accomplished using a variety of reducing agents, with sodium borohydride being a common choice for this transformation.[9][10]

Figure 2: Reduction of 2,3-dimethyl-9,10-anthraquinone to this compound.

General Protocol Outline:

-

Suspension of Anthraquinone: Suspend 2,3-dimethyl-9,10-anthraquinone in a suitable solvent, such as a mixture of tetrahydrofuran and water.

-

Addition of Reducing Agent: Add sodium borohydride portion-wise to the suspension.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography until the starting material is consumed.

-

Work-up and Purification: Quench the reaction, extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity: An Overview

The chemical reactivity of this compound is largely dictated by its electron-rich aromatic system. It readily undergoes reactions that are characteristic of anthracenes, including electrophilic aromatic substitution and photodimerization.

Electrophilic Aromatic Substitution

Like anthracene, this compound is susceptible to electrophilic attack. The presence of two electron-donating methyl groups at the 2 and 3 positions is expected to activate the aromatic rings towards electrophiles. The directing effects of these substituents will influence the position of further substitution. Based on the principles of electrophilic aromatic substitution on substituted benzene rings, the positions ortho and para to the methyl groups (positions 1 and 4) would be activated. However, the inherent reactivity of the 9 and 10 positions of the anthracene core is very high. Therefore, a complex mixture of products may be obtained, and the reaction conditions would be critical in determining the major product.

Common electrophilic substitution reactions include:

-

Nitration: Introduction of a nitro group (-NO₂) using a nitrating agent such as a mixture of nitric acid and sulfuric acid.[11][12]

-

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent, often in the presence of a Lewis acid catalyst.

-

Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl halide or anhydride in the presence of a Lewis acid catalyst like aluminum chloride.[13][14] This reaction is a versatile method for forming carbon-carbon bonds with the aromatic ring.

-

Friedel-Crafts Alkylation: Introduction of an alkyl group (-R) using an alkyl halide and a Lewis acid catalyst.

Photodimerization

Anthracene and its derivatives are well-known to undergo a [4+4] photocycloaddition reaction upon irradiation with UV light, forming a dimer. This reaction is a reversible process, with the dimer reverting to the monomers upon heating or irradiation at a shorter wavelength. The photodimerization of this compound would lead to a cycloadduct with a more complex stereochemistry compared to unsubstituted anthracene.

Applications in Research and Technology

The unique photophysical and electronic properties of this compound make it a promising candidate for various applications, particularly in the field of organic electronics and sensor technology.

Organic Light-Emitting Diodes (OLEDs)

Fluorescent Probes

The inherent fluorescence of the anthracene core makes it an excellent scaffold for the development of fluorescent probes for the detection of various analytes, such as metal ions.[11][17][18] By functionalizing the this compound molecule with specific recognition moieties, probes can be designed to exhibit a change in their fluorescence properties (e.g., "turn-on" or "turn-off" fluorescence) upon binding to a target analyte.[17][18] The design of such probes is an active area of research with applications in environmental monitoring, biological imaging, and medical diagnostics.

Safety and Handling

As a polycyclic aromatic hydrocarbon, this compound should be handled with caution. Many PAHs and their methylated derivatives are known to be carcinogenic.[2][19] The International Agency for Research on Cancer (IARC) has classified anthracene as "possibly carcinogenic to humans" (Group 2B).[20][21] While a specific classification for this compound is not provided, it is prudent to treat it as a potential carcinogen.

General Safety Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Prevent skin and eye contact.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[22]

The National Toxicology Program (NTP) provides comprehensive reports on the toxicology and carcinogenicity of various chemicals, which can be a valuable resource for assessing the potential hazards of related compounds.[1][23]

Conclusion

This compound is a fascinating molecule with a rich chemistry and promising applications. Its synthesis, based on the robust Diels-Alder reaction, is accessible to most organic chemistry laboratories. Its reactivity, particularly in electrophilic substitution and photodimerization, offers numerous avenues for the creation of novel functional materials. While its potential in OLEDs and as a fluorescent probe is evident, further research is needed to fully realize its capabilities in these areas. As with all PAHs, careful handling and adherence to safety protocols are paramount when working with this compound. This guide serves as a foundational resource for researchers embarking on the study and application of this compound, providing both the necessary background and practical guidance for its synthesis and use.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Frontiers in Chemistry. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]

- Google Patents. (1998). Method for preparing anthraquinones.

-

ResearchGate. (2015). Can somebody please explain why methylated PAHs are much more carcinogenic than the 16 EPA PAHs?. [Link]

-

Organic Syntheses. 2,3-dimethylanthraquinone. [Link]

-

National Toxicology Program. Technical Reports. National Institute of Environmental Health Sciences. [Link]

-

SyntheticPage. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. [Link]

-

Diels-Alder Reaction. [Link]

-

Beilstein Journal of Organic Chemistry. (2020). Recent advances in the syntheses of anthracene derivatives. [Link]

-

National Center for Biotechnology Information. (2020). Recent advances in the syntheses of anthracene derivatives. [Link]

-

National Toxicology Program. Study Reports. National Institute of Environmental Health Sciences. [Link]

-

Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]

-

American Cancer Society. (2024). Known and Probable Human Carcinogens. [Link]

-

National Toxicology Program. Completed Evaluations. National Institute of Environmental Health Sciences. [Link]

-

Common Organic Chemistry. Friedel-Crafts - Acylation. [Link]

-

ResearchGate. (2022). Recent Progress in Fluorescent Probes For Metal Ion Detection. [Link]

-

National Center for Biotechnology Information. (2020). An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application. [Link]

-

Lumen Learning. Examples of electrophilic aromatic substitution. [Link]

-

International Agency for Research on Cancer. (2023). IARC Monographs evaluation of the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite. [Link]

-

MDPI. (2021). Fluorescent Sensors for Detecting and Imaging Metal Ions in Biological Systems: Recent Advances and Future Perspectives. [Link]

-

National Center for Biotechnology Information. (2019). Mechanochemical Friedel–Crafts acylations. [Link]

-

International Agency for Research on Cancer. (2023). IARC Monographs evaluate the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite. [Link]

-

National Toxicology Program. (2021). 15th Report on Carcinogens. [Link]

-

ResearchGate. (2025). Acetylation of anthracene by the Friedel-Crafts reaction, using ethylene chloride as the solvent. [Link]

-

MDPI. (2022). Photophysical Properties of Anthracene Derivatives. [Link]

-

ResearchGate. (2019). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. [Link]

-

ResearchGate. (2025). Acetylation of anthracene by the Friedel-Crafts reaction using chloroform as the solvent. [Link]

-

National Center for Biotechnology Information. (2016). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. [Link]

-

YouTube. (2020). Friedel Crafts Acetylation. [Link]

-

CAS Common Chemistry. This compound. [Link]

Sources

- 1. Technical Reports [ntp.niehs.nih.gov]

- 2. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 10. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An anthracene based fluorescent probe for the selective and sensitive detection of Chromium (III) ions in an aqueous medium and its practical application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CN105385719A - Synthesizing method for 9,10-dimethylanthracene - Google Patents [patents.google.com]

- 13. Friedel-Crafts - Acylation [commonorganicchemistry.com]

- 14. Mechanochemical Friedel–Crafts acylations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]

- 18. Recent Progress in Fluorescent Probes For Metal Ion Detection [ouci.dntb.gov.ua]

- 19. Glossary: Standard IARC classification [ec.europa.eu]

- 20. IARC Monographs evaluation of the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite – IARC [iarc.who.int]

- 21. IARC Monographs evaluate the carcinogenicity of anthracene, 2-bromopropane, butyl methacrylate, and dimethyl hydrogen phosphite – IARC [iarc.who.int]

- 22. Anthracene-based bipolar deep-blue emitters for efficient white OLEDs with ultra-high stabilities of emission color and efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 23. Study Reports [ntp.niehs.nih.gov]

An In-Depth Technical Guide to 2,3-Dimethylanthracene (CAS No. 613-06-9)

Prepared by a Senior Application Scientist

Core Introduction: Defining 2,3-Dimethylanthracene

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a linear three-ring anthracene core with two methyl groups substituted at the C2 and C3 positions.[1] This specific substitution pattern imparts unique photophysical properties and steric features, making it a molecule of significant interest in materials science and chemical research. As a solid crystalline substance at ambient temperature, it is typically off-white to yellow-orange in color.[1] While structurally simple, its rigid, planar, and electron-rich framework serves as a valuable building block (synthon) and a functional material in its own right. This guide provides an in-depth examination of its properties, synthesis, applications, and handling protocols for researchers and drug development professionals.

Physicochemical and Spectroscopic Properties

Accurate characterization of a compound's physical and spectroscopic properties is fundamental to its application. The core identifiers and properties for this compound are summarized below.

Table 1: Core Identifiers and Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 613-06-9 | ,[2],[3], |

| Molecular Formula | C₁₆H₁₄ | [2],[1] |

| Molecular Weight | 206.28 g/mol | ,[2] |

| Appearance | White to yellow-orange powder/crystal | ,[1] |

| Melting Point | 252 °C | , |

| Solubility | Insoluble in water; Soluble in toluene, benzene | [1] |

| Purity (Typical) | >98.0% (by GC) | [4] |

| InChIKey | OGVRJXPGSVLDRD-UHFFFAOYSA-N |[2],[1] |

A Note on Physical Data Discrepancies: Certain commercial sources may list physical data, such as a melting point of -93°C and a boiling point of 110.6°C.[5] It is critical to recognize that these values correspond to the solvent (e.g., toluene) in which a specific certified reference material is supplied, not the pure compound itself. The thermodynamically correct melting point for solid this compound is ~252°C.

Spectroscopic Profile

-

Fluorescence: Like its parent anthracene, this compound is known for its fluorescent properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe in research.[1] The methyl substituents can subtly influence the emission and absorption maxima compared to unsubstituted anthracene by acting as weak electron-donating groups, which affects the HOMO-LUMO energy gap.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are primary methods for structural confirmation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and a characteristic singlet for the two equivalent methyl groups. The symmetry of the molecule simplifies the spectrum. ¹³C NMR data is also available in public databases like PubChem for structural verification.[2]

Synthesis and Mechanistic Insights

A plausible and mechanistically sound approach would be the [4+2] cycloaddition of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene.[7] This reaction forms the tricyclic core. The resulting adduct, a dihydroanthracenedione, must then be aromatized to yield the final this compound. This can be achieved through various methods, such as dehydrogenation or enolization followed by dehydration.

The causality behind this choice of pathway is its high regioselectivity and efficiency in forming the six-membered ring. The electron-withdrawing nature of the quinone dienophile and the electron-rich nature of the substituted diene facilitate the concerted pericyclic reaction.

Key Applications in Research and Development

The unique structure of this compound lends itself to several high-value applications:

-

Materials Science (OLEDs): Its inherent fluorescence, rigidity, and ability to form stable thin films make it a candidate for use as an emitter layer or host material in Organic Light-Emitting Diodes (OLEDs).[1] The methyl groups can enhance solubility and influence molecular packing in the solid state, which is crucial for device efficiency and longevity.

-

Chemical Probes: The fluorescent nature of the anthracene core allows it to be used as a probe. For instance, its fluorescence can be quenched or enhanced upon interaction with specific analytes, forming the basis for chemical sensors.

-

Fullerene Chemistry: Dimethylanthracene derivatives have been studied for their reversible Diels-Alder reactions with fullerenes like C₆₀.[8] This reversible covalent chemistry allows for the temporary attachment of the bulky anthracene group, which can be used to direct subsequent reactions on the fullerene surface or to purify specific fullerene isomers.[8]

-

Precursor for Polymers of Intrinsic Microporosity (PIMs): The rigid anthracene scaffold can be incorporated into polymer backbones. The contorted structures that result from such rigid units prevent efficient chain packing, creating microporous materials with high internal surface areas, suitable for gas separation and storage applications.

Experimental Protocols

Protocol: Preparation of a Standard Solution for Spectroscopic Analysis

This protocol describes a self-validating system for preparing a solution to measure UV-Vis absorption or fluorescence spectra.

-

Objective: To prepare a 10⁻⁵ M solution of this compound in spectroscopic grade toluene.

-

Rationale: Toluene is selected for its ability to dissolve the nonpolar PAH and its UV transparency cutoff below the primary absorption bands of anthracene derivatives. Spectroscopic grade ensures minimal interference from impurities.

-

Methodology:

-

Accurately weigh approximately 2.06 mg of this compound (MW ≈ 206.28 g/mol ) using an analytical balance.

-

Quantitatively transfer the solid to a 100 mL Class A volumetric flask.

-

Add approximately 50 mL of spectroscopic grade toluene and sonicate for 5-10 minutes, or until all solid has dissolved.

-

Allow the solution to return to room temperature.

-

Carefully add toluene to the calibration mark on the flask. Cap and invert the flask 15-20 times to ensure homogeneity. This is the 10⁻⁴ M stock solution.

-

Pipette 10.0 mL of the stock solution into a new 100 mL Class A volumetric flask.

-

Dilute to the mark with spectroscopic grade toluene. Cap and invert to mix. This yields the final 10⁻⁵ M working solution.

-

-

Validation: The final concentration is validated by the precision of the Class A glassware and the analytical balance. The measured absorbance should fall within the linear dynamic range of the spectrophotometer (typically 0.1-1.0 AU).

Workflow: Purity Assessment by Gas Chromatography (GC)

This workflow outlines the process for determining the purity of a this compound sample.

Safety and Handling

As a polycyclic aromatic hydrocarbon, this compound requires careful handling. It may exhibit carcinogenic properties, a common concern for this class of compounds.[1] Adherence to safety protocols is mandatory.

Table 2: GHS Hazard Information and Safety Protocols

| Hazard Category | GHS Statement | Precautionary Protocol |

|---|---|---|

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and a lab coat. Avoid all skin contact. Wash hands thoroughly after handling. |

| Eye Damage | H318: Causes serious eye damage | Wear chemical safety goggles. If contact occurs, flush eyes for at least 15 minutes and seek immediate medical attention. |

| Respiratory Irritation | H335: May cause respiratory irritation | Handle only in a certified chemical fume hood to avoid inhalation of the powder. |

| Aquatic Hazard | H413: May cause long lasting harmful effects to aquatic life | Do not dispose of down the drain. Collect all waste in a designated, sealed hazardous waste container for proper disposal. |

Source:[2]

Conclusion

This compound (CAS No. 613-06-9) is a foundational PAH with significant utility in advanced materials and chemical sensing. Its well-defined structure, robust fluorescent properties, and predictable reactivity make it an important molecule for both fundamental research and applied technology. Understanding its physicochemical properties, synthesis pathways, and stringent safety requirements enables researchers to harness its full potential responsibly and effectively.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). Diels-Alder Reaction Lab Handout. Retrieved January 11, 2026, from [Link]

-

Hill, R.K., & Barbaro, J. (2000). Experiment 2 DIELS ALDER REACTION. Retrieved January 11, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C16H14). Retrieved January 11, 2026, from [Link]

-

Peters, A., & Kennedy, S. (2020). Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. SyntheticPage. Retrieved January 11, 2026, from [Link]

-

Al-Haidar, M. A., et al. (2022). Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene with H2@C60. Molecules, 27(9), 3025. Retrieved January 11, 2026, from [Link]

Sources

- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 613-06-9 [chemicalbook.com]

- 4. This compound | 613-06-9 | TCI AMERICA [tcichemicals.com]

- 5. accustandard.com [accustandard.com]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Reversible Diels–Alder Addition to Fullerenes: A Study of Dimethylanthracene with H2@C60 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2,3-Dimethylanthracene: Structure, Isomerism, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides an in-depth technical examination of 2,3-dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH). It details the molecule's core chemical structure, physicochemical properties, and explores the critical concept of isomerism within the dimethylanthracene family. This guide synthesizes data from authoritative chemical databases and scientific literature to offer a comprehensive resource for professionals in chemical research and development.

Introduction: The Anthracene Framework

Anthracene (C₁₄H₁₀) is a foundational polycyclic aromatic hydrocarbon composed of three linearly fused benzene rings. Its extended π-conjugated system is the source of its characteristic fluorescence and chemical reactivity. The anthracene scaffold is a common structural motif in materials science, dye chemistry, and medicinal chemistry. Alkylated derivatives of anthracene, such as the dimethylanthracenes, exhibit modified physical and chemical properties due to the electronic and steric effects of the methyl substituents. Understanding these modifications is crucial for their application. This compound, specifically, is a member of the PAH family, noted for its fluorescent properties and its role as a subject of study in chemical research and toxicology.[1]

Chemical Structure and Identification of this compound

This compound is characterized by the anthracene core with two methyl groups substituted at the 2nd and 3rd carbon positions of the central ring structure.[1]

-

IUPAC Name: this compound[2]

The structure is systematically identified by various chemical descriptors:

-

InChI: InChI=1S/C16H14/c1-11-7-15-9-13-5-3-4-6-14(13)10-16(15)8-12(11)2/h3-10H,1-2H3[2]

-

InChIKey: OGVRJXPGSVLDRD-UHFFFAOYSA-N[2]

The placement of the methyl groups on the outer ring influences the molecule's electronic distribution and steric profile, distinguishing it from its other isomers.

Isomerism in Dimethylanthracenes

The concept of isomerism is central to understanding the properties and applications of dimethylanthracenes. Isomers are compounds that share the same molecular formula (C₁₆H₁₄) but differ in the arrangement of their atoms. In the case of dimethylanthracene, this difference lies in the positions of the two methyl groups on the anthracene skeleton. This structural variance leads to distinct physical properties, chemical reactivity, and biological activity.

Two of the most commonly referenced isomers for comparison are 1,2-dimethylanthracene and 9,10-dimethylanthracene.

-

1,2-Dimethylanthracene: Features adjacent methyl groups on an outer ring. It is studied for its fluorescent properties and potential applications in organic electronics and as a biological probe.[6][7]

-

9,10-Dimethylanthracene: This highly symmetric isomer has methyl groups at the central meso-positions (9 and 10). These positions are highly reactive. This isomer is well-studied, particularly in photochemistry and as a weak carcinogen whose metabolism is a subject of toxicological research.[8]

The following diagram illustrates the structural differences between the parent molecule and its key isomers.

Caption: Structural relationship between Anthracene and its dimethyl isomers.

Comparative Physicochemical Data

The properties of these isomers vary significantly, highlighting the importance of precise structural identification.

| Property | This compound | 9,10-Dimethylanthracene | 1,2-Dimethylanthracene |

| CAS Number | 613-06-9[2] | 781-43-1[8][9] | 53666-94-7[6][7] |

| Molecular Weight | 206.28 g/mol [2] | 206.28 g/mol [8] | 206.28 g/mol [7] |

| Appearance | White to almost white powder/crystal[1] | Light yellow needle-like or plate-like crystals[10] | Data not specified |

| Melting Point | 252 °C[11] | 182-184 °C[10] | Data not specified |

| Solubility | Insoluble in water; soluble in organic solvents like benzene and toluene.[1] | Insoluble in water; soluble in benzene, toluene, ethanol.[10] | Data not specified |

Synthesis and Reactivity

Synthesis

The synthesis of substituted anthracenes can be challenging, particularly for achieving specific substitution patterns like the 2,3-disubstitution.[12] Methods often involve multi-step processes. For instance, a common strategy for building the anthracene core is through cyclization reactions. One documented approach involves a Diels-Alder reaction between 1,4-naphthoquinone and 2,3-dimethylbutadiene, followed by aromatization to yield the 2,3-dimethylanthraquinone, which can then be further modified.[13] More recent and advanced methods focus on double ring-closing reactions to construct the anthracene framework with substituents at desired positions.[12][14]

Reactivity

This compound undergoes reactions typical of aromatic compounds, such as electrophilic substitution.[1] Its extended π-system makes it fluorescent, a property that is exploited in applications like organic light-emitting diodes (OLEDs) and as a fluorescent probe in research.[1] Like many PAHs, it is stable under normal conditions but can be metabolized in biological systems into reactive intermediates, which is the basis for the potential carcinogenicity associated with this class of compounds.[1][6]

Experimental Protocol: Spectroscopic Analysis

To confirm the identity and purity of this compound, a combination of spectroscopic techniques is essential. The causality behind this multi-technique approach is to obtain orthogonal data points that, when combined, provide an unambiguous structural confirmation.

Objective: To verify the chemical structure and purity of a synthesized batch of this compound.

Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and environment of hydrogen atoms. For this compound, one would expect distinct signals for the aromatic protons and a characteristic singlet for the two equivalent methyl groups.

-

¹³C NMR: Identifies the number and type of carbon atoms. The spectrum should show signals corresponding to the methyl carbons and the unique aromatic carbons in the structure.[2]

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₆H₁₄) by providing a highly accurate mass measurement.

-

-

Infrared (IR) Spectroscopy:

-

Identifies functional groups. The IR spectrum of this compound would show characteristic C-H stretching frequencies for the aromatic and methyl groups, as well as C=C stretching frequencies for the aromatic rings.[15]

-

Step-by-Step Workflow:

Caption: Workflow for spectroscopic confirmation of this compound.

Applications and Safety Considerations

Applications

The fluorescent nature of this compound makes it a candidate for use in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] It also serves as a fluorescent probe in chemical research and has been investigated for its light-harvesting properties.[1][15] Furthermore, its potential anticancer properties have been explored through molecular docking studies.[15]

Safety and Toxicology

As a polycyclic aromatic hydrocarbon, this compound should be handled with appropriate safety measures.[1] Many PAHs are known to have carcinogenic properties, and while data on this specific isomer may be less extensive than for others like 9,10-dimethylanthracene, it is prudent to treat it as a potential carcinogen.[1] Proper personal protective equipment (PPE), including gloves and safety glasses, should be used, and work should be conducted in a well-ventilated fume hood.

References

-

This compound | C16H14 | CID 69170. PubChem, National Institutes of Health. [Link]

-

9,10-Dimethylanthracene | C16H14 | CID 13076. PubChem, National Institutes of Health. [Link]

-

9,10-Dimethylanthracene - Physico-chemical Properties. ChemBK. [Link]

-

1,2-Dimethylanthracene | C16H14 | CID 34455. PubChem, National Institutes of Health. [Link]

-

9,10-Dimethylanthracene. NIST Chemistry WebBook. [Link]

-

This compound (C16H14). PubChemLite. [Link]

-

Phase change data for 9,10-Dimethylanthracene. NIST Chemistry WebBook. [Link]

-

Synthesis, characterization and gas permeation properties of anthracene maleimide-based polymers of intrinsic microporosity. Royal Society of Chemistry. [Link]

-

This compound. CAS Common Chemistry. [Link]

-

Structure, Spectral Features, Bioactivity and Light Harvesting Properties of Methyl and Dimethyl Anthracene. Polycyclic Aromatic Compounds, Taylor & Francis Online. [Link]

-

N',N'-dimethylanthracene-1,2-diamine. Chemical Synthesis Database. [Link]

-

2,3-dimethylanthraquinone. Organic Syntheses. [Link]

-

Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. ChemRxiv. [Link]

-

Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. CAS 613-06-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 613-06-9 [chemicalbook.com]

- 4. accustandard.com [accustandard.com]

- 5. PubChemLite - this compound (C16H14) [pubchemlite.lcsb.uni.lu]

- 6. Buy 1,2-Dimethylanthracene | 53666-94-7 [smolecule.com]

- 7. 1,2-Dimethylanthracene | C16H14 | CID 34455 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 9,10-Dimethylanthracene | C16H14 | CID 13076 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 9,10-Dimethylanthracene [webbook.nist.gov]

- 10. chembk.com [chembk.com]

- 11. This compound CAS#: 613-06-9 [amp.chemicalbook.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 15. tandfonline.com [tandfonline.com]

The Genesis of a Fluorescent Scaffold: A Technical Chronicle of 2,3-Dimethylanthracene's Discovery and Synthesis

For Immediate Release

A Deep Dive into the Historical and Synthetic Landscape of 2,3-Dimethylanthracene for Advanced Research Applications

This technical guide offers an in-depth exploration of the discovery and historical synthesis of this compound, a key polycyclic aromatic hydrocarbon (PAH) in various scientific domains. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the foundational synthetic methodologies that have paved the way for modern applications of this versatile molecule. We will delve into the pioneering Elbs reaction and a robust Friedel-Crafts-based approach, providing detailed protocols, mechanistic insights, and a comparative analysis of these seminal synthetic routes.

Introduction to this compound: A Luminary in Organic Chemistry

This compound is a polycyclic aromatic hydrocarbon characterized by a three-ring anthracene core with two methyl groups at the 2 and 3 positions.[1] This substitution pattern imparts specific electronic and steric properties that influence its chemical reactivity and photophysical behavior.[1] Like many PAHs, it is a crystalline solid at room temperature and exhibits characteristic fluorescence, making it a valuable compound in materials science and as a probe in chemical research.[1] The historical journey of its synthesis reflects the broader evolution of synthetic organic chemistry, from classical high-temperature reactions to more controlled and versatile methodologies.

The Dawn of Substituted Anthracenes: The Elbs Reaction (1884)

While the specific first synthesis of this compound is not definitively documented in readily available historical records, the Elbs reaction, discovered by German chemist Karl Elbs in 1884, represents a paramount historical method for the synthesis of condensed polyaromatic systems, including substituted anthracenes.[2] This reaction involves the pyrolysis of an ortho-methyl-substituted benzophenone or a related diaryl ketone to induce cyclization and dehydration, yielding the corresponding polycyclic aromatic hydrocarbon.[2]

The Elbs reaction, though often requiring harsh conditions and sometimes leading to a mixture of products, was a cornerstone in the early exploration of polycyclic aromatic hydrocarbons. Its conceptual framework provides a logical historical pathway to the synthesis of this compound.

Hypothetical Elbs Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound via the Elbs reaction would logically proceed from 2,3',4'-trimethylbenzophenone. The causality of this choice lies in the ortho-methyl group relative to the carbonyl, which is the key structural requirement for the intramolecular cyclization.

Experimental Protocol: Elbs Reaction for this compound (Hypothetical)

Materials:

-

2,3',4'-Trimethylbenzophenone

-

High-temperature reaction vessel (e.g., sealed quartz tube)

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Purification apparatus (e.g., sublimation or recrystallization setup)

Procedure:

-

Preparation of the Precursor: The starting material, 2,3',4'-trimethylbenzophenone, would first be synthesized, likely via a Friedel-Crafts acylation of o-xylene with 3,4-dimethylbenzoyl chloride.

-

Pyrolysis: The 2,3',4'-trimethylbenzophenone is placed in a reaction vessel and heated to a high temperature, typically in the range of 400-450°C, under an inert atmosphere to prevent oxidation.

-

Cyclization and Dehydration: At this elevated temperature, the ortho-methyl group undergoes an intramolecular cyclization onto the adjacent aromatic ring, followed by the elimination of a water molecule.

-

Aromatization: The resulting dihydroanthracene intermediate is then aromatized to form this compound. This step may occur spontaneously at the reaction temperature or could be facilitated by a dehydrogenating agent.

-

Purification: The crude product, a solid residue, is cooled and then purified. Sublimation or recrystallization from a suitable solvent (e.g., ethanol or toluene) would be employed to isolate pure this compound.

Causality in Experimental Choices:

-

High Temperature: The pyrolysis is conducted at a high temperature to provide the necessary activation energy for the intramolecular C-C bond formation and subsequent dehydration.

-

Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the starting material and the product at the high reaction temperatures.

Visualization of the Elbs Reaction Pathway:

Caption: Hypothetical Elbs reaction pathway for this compound.

A More Controlled Approach: The Friedel-Crafts Acylation Route

A more modern and versatile method for the synthesis of this compound involves a multi-step sequence starting with a Friedel-Crafts acylation. This approach offers greater control over the regiochemistry and generally proceeds under milder conditions than the Elbs reaction. A well-documented example of this strategy is found in the patent literature, which outlines a clear and efficient synthesis.

This synthetic route is a prime example of building molecular complexity in a stepwise and logical fashion, a hallmark of modern organic synthesis.

Step-by-Step Synthesis of this compound via Friedel-Crafts Acylation

This synthesis proceeds in three main stages:

-

Friedel-Crafts Acylation: Reaction of o-xylene with phthalic anhydride in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 2-(3,4-dimethylbenzoyl)benzoic acid.

-

Intramolecular Cyclization: Treatment of the resulting keto-acid with a strong acid (e.g., concentrated sulfuric acid) to induce ring closure and form 2,3-dimethylanthraquinone.

-

Reduction: Reduction of the anthraquinone to the corresponding anthracene, this compound.

Experimental Protocol: Friedel-Crafts Synthesis of this compound

Materials:

-

o-Xylene

-

Phthalic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Reducing agent (e.g., Zinc dust in a basic solution)

-

Appropriate solvents (e.g., o-xylene, toluene)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Synthesis of 2-(3,4-Dimethylbenzoyl)benzoic acid:

-

In a reaction vessel, o-xylene is treated with phthalic anhydride and anhydrous aluminum chloride. The reaction is typically carried out at reduced temperatures initially and then allowed to warm to promote the acylation.

-

The reaction mixture is then quenched with acid and water to hydrolyze the aluminum complex. The product, 2-(3,4-dimethylbenzoyl)benzoic acid, is isolated and purified.

-

-

Synthesis of 2,3-Dimethylanthraquinone:

-

The purified 2-(3,4-dimethylbenzoyl)benzoic acid is heated in concentrated sulfuric acid. This strong acid protonates the carboxylic acid and the ketone, facilitating an intramolecular electrophilic aromatic substitution to form the anthraquinone ring system.

-

The reaction mixture is carefully poured onto ice to precipitate the 2,3-dimethylanthraquinone, which is then collected by filtration and washed.

-

-

Synthesis of this compound:

-

The 2,3-dimethylanthraquinone is reduced to this compound. A common method involves heating the anthraquinone with zinc dust in an alkaline solution (e.g., aqueous sodium hydroxide).

-

The crude this compound is then purified by recrystallization or column chromatography to yield the final product.

-

Causality in Experimental Choices:

-

Lewis Acid Catalyst (AlCl₃): Aluminum chloride is a strong Lewis acid that coordinates to the carbonyl oxygen of phthalic anhydride, activating it for electrophilic attack by the electron-rich o-xylene.

-

Concentrated Sulfuric Acid: This strong acid serves as both a solvent and a catalyst for the intramolecular cyclization, promoting the formation of the tricyclic anthraquinone system.

-

Reducing Agent (Zinc dust): Zinc in a basic medium is a classic and effective reducing agent for converting anthraquinones to their corresponding anthracenes.

Visualization of the Friedel-Crafts Synthesis Workflow:

Sources

An In-Depth Technical Guide to 2,3-Dimethylanthracene: Nomenclature, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylanthracene is a polycyclic aromatic hydrocarbon (PAH) characterized by a tricyclic aromatic core of anthracene with two methyl group substituents. This molecule serves as a valuable building block in organic synthesis and holds potential in the development of novel materials and as a molecular probe. This technical guide provides a comprehensive overview of its chemical identity, a detailed synthesis protocol, and a discussion of its current and potential applications, with a focus on aspects relevant to research and development.

Part 1: Chemical Identity and Properties

IUPAC Name and Synonyms

The unequivocally recognized IUPAC name for this compound is This compound .[1] It is also known by a variety of synonyms in commercial and academic literature, which include:

The Chemical Abstracts Service (CAS) has assigned the number 613-06-9 to this compound, which is a universally accepted identifier.[1]

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a crystalline powder.[2] Its properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄ | [1][2] |

| Molecular Weight | 206.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 252 °C | [3] |

| Solubility | Insoluble in water; soluble in organic solvents like benzene and toluene. | [2] |

| CAS Number | 613-06-9 | [1] |

Part 2: Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step process involving a Diels-Alder reaction followed by an aromatization step. This approach offers a high-yielding and relatively straightforward route to the target molecule.

Experimental Protocol: A Two-Step Synthesis

Step 1: Diels-Alder Reaction of 1,4-Naphthoquinone with 2,3-Dimethyl-1,3-butadiene

This initial step constructs the basic tricyclic framework of the target molecule. The [4+2] cycloaddition between the dienophile (1,4-naphthoquinone) and the diene (2,3-dimethyl-1,3-butadiene) proceeds readily.

-

Reactants:

-

1,4-Naphthoquinone

-

2,3-Dimethyl-1,3-butadiene

-

Ethanol (as solvent)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-naphthoquinone (1.0 equivalent) in ethanol.

-

To the stirred solution, add 2,3-dimethyl-1,3-butadiene (1.1 equivalents) via syringe.

-

Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature, during which the product, 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione, will precipitate as a solid.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.[4]

-

-

Causality of Experimental Choices:

-

The use of a slight excess of the diene ensures the complete consumption of the dienophile.

-

Ethanol is a suitable solvent due to its ability to dissolve the reactants at elevated temperatures and allow for the precipitation of the product upon cooling, simplifying purification.

-

Refluxing provides the necessary thermal energy to overcome the activation barrier of the Diels-Alder reaction.

-

Step 2: Aromatization of 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione

The intermediate from the Diels-Alder reaction is then aromatized to yield the final product, this compound. This can be achieved through a dehydrogenation reaction.

-

Reactants:

-

1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione

-

Palladium on carbon (Pd/C) catalyst (10 mol%)

-

A high-boiling solvent such as xylene or mesitylene

-

-

Procedure:

-

In a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 1,4,4a,9a-tetrahydro-2,3-dimethyl-9,10-anthracenedione (1.0 equivalent) and 10 mol% Pd/C in a high-boiling aromatic solvent.

-

Heat the mixture to reflux under a nitrogen atmosphere for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the Pd/C catalyst.

-

Wash the celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to obtain the final product as a crystalline solid.

-

-

Causality of Experimental Choices:

-

Palladium on carbon is a highly effective and commonly used catalyst for dehydrogenation reactions, facilitating the removal of hydrogen atoms to form the aromatic system.

-

A high-boiling solvent is necessary to provide the high temperatures required for the catalytic dehydrogenation to proceed at a reasonable rate.

-

Conducting the reaction under an inert nitrogen atmosphere prevents the oxidation of the reactants and products at high temperatures.

-

Visualization of the Synthesis Workflow

Caption: Synthetic route to this compound.

Part 3: Applications and Biological Considerations

Potential Applications in Materials Science and as Fluorescent Probes

Derivatives of anthracene are well-known for their fluorescent properties, which makes them valuable in various applications.[2] this compound, with its extended aromatic system, is expected to exhibit fluorescence, positioning it as a candidate for:

-

Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of anthracene derivatives is harnessed in the emissive layer of OLEDs.[2]

-

Fluorescent Probes: These molecules can be functionalized to act as sensors for specific analytes or to visualize biological structures and processes. The anthracene core serves as the fluorophore, with its emission properties being modulated by the binding of a target molecule.

Considerations in Drug Development and Biological Systems

While the direct application of this compound in drug development is not extensively documented, the anthracene scaffold is present in some biologically active molecules. However, a significant consideration for any polycyclic aromatic hydrocarbon is its potential carcinogenicity.

-

Handling and Safety: Due to its potential toxicity, this compound should be handled in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. Inhalation of dust and skin contact should be avoided.

Hypothetical Interaction with a Biological Pathway

Given the planar and lipophilic nature of this compound, a hypothetical interaction with a biological system could involve intercalation into DNA or binding to hydrophobic pockets of proteins, such as enzymes or receptors. This is a common mechanism of action for many planar aromatic molecules.

Caption: Hypothetical interaction of this compound.

Conclusion

This compound is a polycyclic aromatic hydrocarbon with a well-defined chemical identity and accessible synthetic routes. Its fluorescent properties suggest potential applications in materials science, particularly in the development of OLEDs and molecular probes. While its direct role in drug development is not yet established, the anthracene scaffold remains an area of interest. Researchers and professionals working with this compound should be mindful of its potential toxicity and handle it with appropriate safety measures. Further investigation into the specific biological activities and applications of this compound is warranted to fully elucidate its potential.

References

-

Diels-Alder reaction of 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene. ChemSpider SyntheticPages. [Link]

-

One-Pot Synthesis of Hydroxy Substituted 1,4-Naphthoquinone with 2-Pyrones. Rasayan J. Chem. [Link]

-

1,4-Naphthoquinone Motif in the Synthesis of New Thiopyrano[2,3-d]thiazoles as Potential Biologically Active Compounds. Molecules. [Link]

-

Double ring-closing approach for the synthesis of 2,3,6,7-substituted anthracene derivatives. ChemRxiv. [Link]

-

2,3-Dicyano-1,4-naphthoquinone as a dienophile in Diels-Alder reactions. ResearchGate. [Link]

-

This compound. PubChem. [Link]

-

A versatile Diels–Alder approach to functionalized hydroanthraquinones. Royal Society of Chemistry. [Link]

-

2,7-dimethylnaphthalene. Organic Syntheses. [Link]

-

Potential Industrial Carcinogens and Mutagens. U.S. Environmental Protection Agency. [Link]

- Preparation of a dimethylnaphthalene.

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and characterization of 1,2,3,4-naphthalene and anthracene diimides. Beilstein Publishing System. [Link]

-

This compound (C16H14). PubChemLite. [Link]

-

This compound. CAS Common Chemistry. [Link]

-

Novel Approach toward Water-Soluble Singlet Oxygen Monitors Based on Hybrid Inorganic–Organic Nanoclay. ACS Publications. [Link]

-

An Anthracene Carboxamide-Based Fluorescent Probe for Rapid and Sensitive Detection of Mitochondrial Hypochlorite in Living Cells. MDPI. [Link]

Sources

An In-Depth Technical Guide to 2,3-Dimethylanthracene: Molecular Properties and Analytical Characterization

This guide provides a comprehensive technical overview of 2,3-dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and chemical research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, analytical characterization methodologies, and essential safety protocols for this compound.

Core Molecular Attributes of this compound

This compound is an organic compound characterized by a tricyclic aromatic core of anthracene with two methyl group substituents.[1] This structural feature imparts specific properties that are foundational to its applications.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are critical parameters for stoichiometric calculations in synthesis and for mass spectrometry analysis.

-

Monoisotopic Mass: 206.109550447 Da[2]

These values are fundamental for the accurate preparation of solutions and for the interpretation of mass spectrometric data.

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, solubility, and application. It belongs to the polycyclic aromatic hydrocarbon (PAH) family.[1]

| Property | Value | Source |

| Appearance | White to yellow or orange crystalline solid | [1][4] |

| Melting Point | 252 °C | [5] |

| Solubility | Relatively insoluble in water; soluble in organic solvents like benzene and toluene. | [1] |

| Fluorescence | Exhibits fluorescence, making it suitable for applications in organic light-emitting diodes (OLEDs) and as a fluorescent probe. | [1] |

The planarity of the anthracene core and the presence of methyl groups influence its crystalline packing and solubility in organic media. Its fluorescent properties are a direct consequence of the extended π-conjugated system.

Synthesis of this compound

A plausible synthetic route to this compound starts from readily available precursors, o-xylene and phthalic anhydride.[6][7] This multi-step synthesis involves a Friedel-Crafts acylation, a cyclization, and a reduction.

Synthetic Pathway Overview

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN101481378B - 2,3,6,7-tetracarboxylic dianhydride triptycene and method for synthesizing the same - Google Patents [patents.google.com]

- 7. CN101481378A - 2,3,6,7-tetracarboxylic dianhydride triptycene and method for synthesizing the same - Google Patents [patents.google.com]

An In-depth Technical Guide to 2,3-Dimethylanthracene: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,3-dimethylanthracene, a polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and chemical research. Intended for researchers, scientists, and professionals in drug development and organic electronics, this document delves into the core physical and chemical properties, synthesis, spectroscopic characterization, and key applications of this versatile molecule.

Introduction: The Molecular Architecture and Significance

This compound is a tricyclic aromatic hydrocarbon characterized by a linear fusion of three benzene rings, with two methyl groups substituted at the 2 and 3 positions of the central ring system.[1] This substitution pattern imparts specific electronic and steric properties that distinguish it from its parent compound, anthracene, and other methylated isomers. Its molecular structure gives rise to notable fluorescence, making it a valuable component in the development of organic light-emitting diodes (OLEDs) and as a fluorescent probe in various chemical studies.[1] As with many PAHs, understanding its properties and safe handling is crucial due to potential carcinogenic characteristics.[1]

dot

Caption: Chemical structure of this compound.

Core Physical and Chemical Properties

This compound is typically a solid at room temperature, appearing as a white to yellow or orange crystalline powder.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄ | [2][3] |

| Molecular Weight | 206.29 g/mol | [2] |

| CAS Number | 613-06-9 | [2] |

| Appearance | White to almost white or yellow to orange powder/crystal | [1][4] |

| Melting Point | 252 °C | [4][5] |

| Solubility | Insoluble in water; soluble in organic solvents such as benzene and toluene. | [1] |

| Purity (typical) | >98.0% (GC) | [4] |

Note on conflicting data: Some sources report significantly different melting and boiling points (-93 °C and 110.6 °C, respectively).[6] These values likely correspond to a solution of this compound in toluene, as offered by some suppliers, and not the pure compound.

Synthesis and Purification

The synthesis of this compound can be approached through several established methods for forming polycyclic aromatic hydrocarbons. A common and effective strategy involves a Friedel-Crafts-type reaction followed by cyclization.

Proposed Synthesis Pathway: Friedel-Crafts Acylation and Cyclization

dot

Caption: Proposed workflow for the synthesis of this compound.

Experimental Protocol (Illustrative):

-

Friedel-Crafts Acylation: To a cooled, stirred solution of o-xylene in a suitable inert solvent (e.g., dichloromethane), add anhydrous aluminum chloride. Slowly add benzoyl chloride and allow the reaction to proceed at room temperature until completion (monitored by TLC). Quench the reaction with ice-water and extract the organic layer.

-

Reduction of the Ketone: The resulting ketone is then reduced to the corresponding methylene group. This can be achieved via a Clemmensen reduction (amalgamated zinc and hydrochloric acid) or a Wolff-Kishner reduction (hydrazine and a strong base).

-

Cyclization: The reduced product is then cyclized using a strong acid catalyst such as polyphosphoric acid (PPA) or sulfuric acid at elevated temperatures to yield the crude this compound.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of hexane and ethyl acetate.[8] For higher purity, column chromatography on silica gel can be employed.[9]

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide definitive structural confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the anthracene core. Distinct singlets or narrow multiplets will be present for the non-equivalent aromatic protons. A characteristic singlet in the aliphatic region (around δ 2.5 ppm) will correspond to the six protons of the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons (typically δ 120-140 ppm) and a signal for the methyl carbons at higher field (around δ 20 ppm). The symmetry of the molecule will influence the number of distinct signals observed.[10]

UV-Visible and Fluorescence Spectroscopy

This compound exhibits characteristic absorption and emission spectra due to its extended π-conjugated system.

-

UV-Visible Absorption: The UV-Vis spectrum in a solvent like chloroform typically shows absorption bands corresponding to π-π* transitions.[11]

-

Fluorescence Emission: Upon excitation at an appropriate wavelength, this compound exhibits strong fluorescence. This property is central to its application in OLEDs and as a fluorescent probe. The emission spectrum is often a mirror image of the absorption spectrum.[11]

Chemical Reactivity

The chemical behavior of this compound is dictated by its aromatic nature.

Electrophilic Aromatic Substitution

Like anthracene, this compound can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.[1] The substitution pattern is influenced by the directing effects of the existing alkyl groups and the inherent reactivity of the anthracene core, which favors substitution at the 9 and 10 positions.[6]

Photodimerization

A characteristic reaction of anthracenes is [4+4] photodimerization upon exposure to UV light.[12] For this compound, this reaction leads to the formation of both syn and anti dimers in approximately equal amounts.[1]

dot

Caption: Reversible photodimerization of this compound.

Applications in Research and Development

The unique photophysical properties of this compound make it a valuable material in the field of organic electronics.

Organic Light-Emitting Diodes (OLEDs)

This compound and its derivatives are utilized as emissive materials or hosts in the emissive layer of OLEDs.[1] The methyl groups can enhance solubility and influence the solid-state packing, which in turn affects the device's efficiency and stability. The general structure of a multilayer OLED device incorporates the emissive layer between charge-transporting layers to facilitate efficient electron-hole recombination and light emission.[13]

dot

Sources

- 1. Item - Synthesis and Photodimerization of 2- and 2,3-Disubstituted Anthracenes: Influence of Steric Interactions and London Dispersion on Diastereoselectivity - American Chemical Society - Figshare [acs.figshare.com]

- 2. This compound | C16H14 | CID 69170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. magritek.com [magritek.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BJOC - Recent advances in the syntheses of anthracene derivatives [beilstein-journals.org]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Elbs reaction - Wikipedia [en.wikipedia.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Photodimerization of anthracenes in fluid solutions: (part 2) mechanistic aspects of the photocycloaddition and of the photochemical and thermal cleavage - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 13. crimsonpublishers.com [crimsonpublishers.com]

Understanding the Hazard Profile of 2,3-Dimethylanthracene

An In-Depth Technical Guide to the Safe Handling of 2,3-Dimethylanthracene for Laboratory Professionals

This compound, a member of the polycyclic aromatic hydrocarbon (PAH) family, is a solid, crystalline compound at room temperature.[1] While its fluorescent properties are valuable in research applications, it is imperative to recognize its significant health and environmental hazards.[1] As with many PAHs, there is a concern for potential carcinogenic effects.[1]

GHS Classification and Hazard Statements

Globally Harmonized System (GHS) classifications provide a standardized framework for understanding the hazards associated with chemical substances.[2] For this compound, the following classifications and corresponding hazard statements are consistently reported:

| Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement | Source(s) |

| Skin Corrosion/Irritation | Category 2 | Danger | H315: Causes skin irritation | [2][3] | |

| Serious Eye Damage/Eye Irritation | Category 1 | Danger | H318: Causes serious eye damage | [2][3] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Danger | H335: May cause respiratory irritation | [2][3] | |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 4 | (No Pictogram) | (No Signal Word) | H413: May cause long lasting harmful effects to aquatic life | [2][3] |

This table summarizes the GHS classification for this compound based on aggregated data.

The causality behind these classifications lies in the chemical nature of PAHs. Their lipophilic properties allow them to interact with cell membranes, leading to irritation and damage. Inhalation of fine powders can cause localized irritation in the respiratory tract.

GHS hazard pictograms and statements for this compound.

Toxicological Profile and Carcinogenicity

The International Agency for Research on Cancer (IARC) has classified anthracene, the parent compound of this compound, as "possibly carcinogenic to humans" (Group 2B).[4][5] This classification is based on sufficient evidence of carcinogenicity in experimental animals.[4][5] Therefore, it is prudent to handle this compound as a potential carcinogen.

The Hierarchy of Controls: A Proactive Approach to Safety

Effective risk management in the laboratory follows the hierarchy of controls, an inverted pyramid that prioritizes the most effective control measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.

The Hierarchy of Controls for managing chemical hazards.

Exposure Controls and Personal Protection

Given the hazardous nature of this compound, stringent exposure controls are necessary.

Engineering Controls

-

Chemical Fume Hood: All manipulations of solid this compound that could generate dust, such as weighing or transferring, must be performed in a certified chemical fume hood.

-

Ventilated Balance Enclosure: For high-precision weighing where the airflow of a standard fume hood may cause inaccuracies, a ventilated balance enclosure or a glove box is recommended.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing dermal and respiratory exposure.

| PPE Item | Specification and Rationale |

| Gloves | Viton™ or Viton™/Butyl rubber laminate gloves are highly recommended for handling aromatic hydrocarbons.[6][7][8] Nitrile gloves offer poor resistance to aromatic hydrocarbons and should be avoided for anything other than incidental contact.[9][10] Always double-glove when handling highly toxic powders. |

| Eye Protection | Chemical safety goggles are mandatory to protect against airborne particles and potential splashes. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |

| Lab Coat | A buttoned lab coat, preferably one made of a low-permeability material, should be worn at all times. Disposable gowns can be considered for procedures with a high risk of contamination. |

| Respiratory Protection | For situations where engineering controls are not sufficient to prevent inhalation of dust, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.[11] |

Safe Handling, Storage, and Disposal Protocols

Designated Work Area and Handling Procedures

-

Establish a designated area for working with this compound and clearly label it as a "Carcinogen Work Area."

-

Cover the work surface with an absorbent, disposable bench liner.

-

Always use the "tare method" when weighing the powder to minimize the risk of dust generation outside of a controlled environment.

Step-by-Step Protocol for Weighing and Preparing a Solution of this compound

-

Preparation:

-

Don all required PPE (double gloves, safety goggles, lab coat).

-

Set up a designated work area within a chemical fume hood. Cover the surface with a disposable bench liner.

-

Gather all necessary equipment: a vial with a screw cap, spatula, and the solvent to be used.

-

-

Weighing (Tare Method):

-

Place the capped, empty vial on the analytical balance and tare it.

-

Transfer the vial to the fume hood.

-

Carefully add the desired amount of this compound powder to the vial using a clean spatula.

-

Securely cap the vial.

-

Return the capped vial to the balance to obtain the final weight.

-

-

Dissolution:

-

In the fume hood, uncap the vial and add the desired volume of solvent.

-